Cas no 117942-41-3 (4-(2-methoxyethoxy)methylbenzaldehyde)

4-(2-Methoxyethoxy)methylbenzaldehyde is a versatile aromatic aldehyde featuring a methoxyethoxy functional group attached to the benzyl position. This compound is particularly valuable in organic synthesis due to its reactive aldehyde moiety, which facilitates condensation, reduction, and nucleophilic addition reactions. The methoxyethoxy side chain enhances solubility in polar organic solvents, improving its utility in homogeneous reaction conditions. It serves as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s stability under standard conditions and well-defined reactivity profile make it a reliable building block for complex molecular architectures. Its structural features enable selective modifications, supporting applications in fine chemical and material science research.
4-(2-methoxyethoxy)methylbenzaldehyde structure
117942-41-3 structure
商品名:4-(2-methoxyethoxy)methylbenzaldehyde
CAS番号:117942-41-3
MF:C11H14O4
メガワット:210.22646
MDL:MFCD28505697
CID:1207231
PubChem ID:85792393

4-(2-methoxyethoxy)methylbenzaldehyde 化学的及び物理的性質

名前と識別子

    • Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-
    • 4-(2-methoxyethoxymethoxy)benzaldehyde
    • 4-(2-methoxyethoxy)methylbenzaldehyde
    • 4-((2-Methoxyethoxy)methoxy)ben zaldehyde
    • 4-[(2-methoxyethoxy)methoxy]benzaldehyde
    • DB-128450
    • 4-((2-methoxyethoxy)methoxy)benzaldehyde
    • F75391
    • 4-methoxyethoxymethoxybenzaldehyde
    • SCHEMBL1524953
    • 4-(2-Methoxy-ethoxymethoxy)-benzaldehyde
    • SOCWFLJIBDNUCX-UHFFFAOYSA-N
    • 117942-41-3
    • DTXSID70464731
    • 4-(2'-methoxyethoxy-)methoxy-benzaldehyde
    • MDL: MFCD28505697
    • インチ: InChI=1S/C11H14O4/c1-13-6-7-14-9-15-11-4-2-10(8-12)3-5-11/h2-5,8H,6-7,9H2,1H3
    • InChIKey: SOCWFLJIBDNUCX-UHFFFAOYSA-N
    • ほほえんだ: COCCOCOC1=CC=C(C=C1)C=O

計算された属性

  • せいみつぶんしりょう: 210.08922
  • どういたいしつりょう: 210.08920892g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 7
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 44.8Ų

じっけんとくせい

  • PSA: 44.76

4-(2-methoxyethoxy)methylbenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-205173-0.1g
4-[(2-methoxyethoxy)methyl]benzaldehyde
117942-41-3 95%
0.1g
$272.0 2023-09-16
Enamine
EN300-205173-0.25g
4-[(2-methoxyethoxy)methyl]benzaldehyde
117942-41-3 95%
0.25g
$389.0 2023-09-16
Enamine
EN300-205173-5g
4-[(2-methoxyethoxy)methyl]benzaldehyde
117942-41-3 95%
5g
$2277.0 2023-09-16
Enamine
EN300-205173-10g
4-[(2-methoxyethoxy)methyl]benzaldehyde
117942-41-3 95%
10g
$3376.0 2023-09-16
Aaron
AR01G3V6-50mg
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-
117942-41-3 95%
50mg
$276.00 2023-12-16
Enamine
EN300-205173-1g
4-[(2-methoxyethoxy)methyl]benzaldehyde
117942-41-3 95%
1g
$785.0 2023-09-16
Aaron
AR01G3V6-2.5g
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-
117942-41-3 95%
2.5g
$2142.00 2023-12-16
Aaron
AR01G3V6-250mg
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-
117942-41-3 97%
250mg
$85.00 2025-02-13
1PlusChem
1P01G3MU-250mg
Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-
117942-41-3 97%
250mg
$49.00 2023-12-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1828857-250mg
4-((2-Methoxyethoxy)Methoxy)benzaldehyde
117942-41-3 97%
250mg
¥949.00 2024-08-09

4-(2-methoxyethoxy)methylbenzaldehyde 関連文献

Related Articles

4-(2-methoxyethoxy)methylbenzaldehydeに関する追加情報

Comprehensive Overview of 4-(2-methoxyethoxy)methylbenzaldehyde (CAS No. 117942-41-3): Properties, Applications, and Industry Insights

4-(2-methoxyethoxy)methylbenzaldehyde (CAS No. 117942-41-3) is a specialized organic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and fine chemical synthesis. This aromatic aldehyde derivative features a unique methoxyethoxy side chain, which enhances its solubility and reactivity, making it a valuable intermediate in modern chemical research. The compound’s molecular structure, C11H14O3, combines a benzaldehyde core with a polyether substituent, offering distinct advantages in synthetic pathways.

In recent years, the demand for 4-(2-methoxyethoxy)methylbenzaldehyde has surged due to its role in developing drug delivery systems and biocompatible materials. Researchers highlight its potential in designing prodrugs and targeted therapies, aligning with the growing focus on personalized medicine. The compound’s low toxicity profile and high stability under physiological conditions further bolster its appeal in biomedical applications. Additionally, its green chemistry compatibility resonates with the industry’s shift toward sustainable synthesis methods.

The synthesis of 4-(2-methoxyethoxy)methylbenzaldehyde typically involves Williamson ether synthesis or Pd-catalyzed coupling, with yields optimized through advanced process intensification techniques. Analytical characterization via NMR spectroscopy and HPLC-MS confirms its high purity, a critical factor for regulatory compliance in pharmaceutical manufacturing. Notably, the compound’s logP value (~1.8) indicates balanced lipophilicity, ideal for enhancing bioavailability in drug formulations.

Beyond pharmaceuticals, 4-(2-methoxyethoxy)methylbenzaldehyde finds utility in flavor and fragrance industries, where its aldehyde functionality contributes to nuanced olfactory profiles. Its electrophilic properties also enable cross-coupling reactions to create liquid crystal materials for display technologies—a hotspot in materials science. As industries explore smart materials and nanotechnology, this compound’s adaptability positions it as a key player in innovation.

Market trends reveal increasing queries about scalable synthesis and cost-effective alternatives for 4-(2-methoxyethoxy)methylbenzaldehyde, reflecting its commercial significance. Regulatory frameworks like REACH and FDA guidelines emphasize rigorous quality control, driving advancements in analytical validation protocols. Furthermore, collaborations between academia and industry aim to unlock novel applications, such as photoactive compounds for renewable energy solutions.

In conclusion, 4-(2-methoxyethoxy)methylbenzaldehyde (CAS No. 117942-41-3) exemplifies the intersection of chemistry and innovation. Its multifaceted roles—from drug development to advanced materials—underscore its relevance in addressing global challenges. As research continues to uncover its potential, this compound remains a cornerstone in the evolution of functional chemicals and sustainable technologies.

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